Lithium tert-butoxide

Catalog No.
S1520784
CAS No.
1907-33-1
M.F
C4H10LiO
M. Wt
81.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium tert-butoxide

CAS Number

1907-33-1

Product Name

Lithium tert-butoxide

IUPAC Name

lithium;2-methylpropan-2-olate

Molecular Formula

C4H10LiO

Molecular Weight

81.1 g/mol

InChI

InChI=1S/C4H10O.Li/c1-4(2,3)5;/h5H,1-3H3;

InChI Key

UOHBMRODJBFDPN-UHFFFAOYSA-N

SMILES

[Li+].CC(C)(C)[O-]

Synonyms

2-Methyl-2-propanol Lithium Salt; Lithium t-butoxide; Lithium tert-Butanolate;Lithium tert-Butylate; tert-Butanol Lithium Salt; tert-Butoxylithium;

Canonical SMILES

[Li].CC(C)(C)O

Isomeric SMILES

[Li+].CC(C)(C)[O-]
  • Compound and Origin

    LiOt-Bu is a metalorganic compound with the formula LiOC(CH₃)₃. It's a white solid often generated in situ (at the reaction site) due to its sensitivity and potential for quality degradation over time []. A common preparation method involves treating tert-butanol (t-BuOH) with butyllithium (BuLi) [].

  • Significance

    LiOt-Bu serves as a strong base in organic synthesis. Its significance lies in its ability to deprotonate (remove a hydrogen atom) from various organic molecules, initiating numerous reactions [].


Molecular Structure Analysis

  • Key Features

    LiOt-Bu exists as a hexamer (six-membered ring) in the solid state, with a central Li6O6 core. The lithium cation (Li+) is surrounded by six oxygen atoms, each bonded to a tert-butyl group (C(CH₃)₃) [].

  • Notable Aspects

    While often depicted as a salt (Li⁺ and t-BuO⁻), LiOt-Bu isn't fully ionized in solution. The Li-O bonds have some covalent character, contributing to its stability [].


Chemical Reactions Analysis

  • Synthesis: As mentioned earlier, LiOt-Bu can be prepared from t-BuOH and BuLi [].
Code snippet
BuLi + t-BuOH → LiOt-Bu + H₂C₄H₈
Use code
  • Other Relevant Reactions: Due to its strong basic character, LiOt-Bu participates in various deprotonation reactions. For instance, it can deprotonate terminal alkynes (compounds with a carbon-carbon triple bond) to generate acetylide anions, crucial intermediates in organic synthesis [].
Code snippet
RC≡CH + LiOt-Bu → RC≡C⁻Li⁺ + t-BuOH
Use code

Physical And Chemical Properties Analysis

  • Melting Point: 190-195 °C (decomposition) [].
  • Boiling Point: Decomposes before boiling [].
  • Solubility: Soluble in organic solvents like tetrahydrofuran (THF) and diethyl ether (Et₂O) [].
  • Stability: Moisture sensitive and decomposes over time [].

Applications in Anionic Polymerization

Lithium tert-butoxide (LiOtBu) is a weakly basic and nucleophilic alkali metal oxide, making it a valuable initiator for anionic polymerization. In this process, LiOtBu abstracts a proton from a monomer, generating a carbanion that initiates the polymerization chain. This application is particularly beneficial for the synthesis of controlled-architecture polymers with well-defined chain lengths and end groups, which are crucial for various advanced materials. Source: Sigma-Aldrich, "Lithium tert-butoxide 97 1907-33-1":

Deprotonation and Nucleophilic Substitution Reactions

LiOtBu's nucleophilic character also makes it useful for deprotonation and nucleophilic substitution reactions in organic synthesis. Due to its weaker basicity compared to other alkali metal alkoxides, LiOtBu exhibits improved selectivity in deprotonating specific functional groups, minimizing undesired side reactions. This selectivity is particularly advantageous for the synthesis of complex molecules with diverse functionalities. Source: American Elements, "Lithium tert-butoxide":

Here are some specific examples of deprotonation and nucleophilic substitution reactions involving LiOtBu:

  • Deprotonation of 1-(phenylseleno) alkenes and bis (phenylseleno) acetals: LiOtBu, in combination with potassium diisopropylamide (KDA), can selectively deprotonate these compounds, enabling further reactions for the synthesis of diverse organic structures. Source: Sigma-Aldrich, "Lithium tert-butoxide 97 1907-33-1":
  • α-alkylation of ketones with primary alcohols: LiOtBu can mediate the α-alkylation reaction between ketones and primary alcohols, offering a metal-catalyst-free approach for the synthesis of α-substituted ketones. This method is particularly attractive due to its simplicity and reduced environmental impact. Source: Sigma-Aldrich, "Lithium tert-butoxide 97 1907-33-1":
  • Synthesis of heterocycles: LiOtBu serves as an effective base for the synthesis of various heterocycles, such as 3,4,5-trisubstituted 3H-oxazol-2-ones and 3,4-disubstituted (Z)-oxazolidin-2-ones, from readily available starting materials. This application demonstrates the versatility of LiOtBu in diverse organic transformations. Source: Sigma-Aldrich, "Lithium tert-butoxide 97 1907-33-1":

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

81.08916837 g/mol

Monoisotopic Mass

81.08916837 g/mol

Heavy Atom Count

6

GHS Hazard Statements

Aggregated GHS information provided by 78 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (39.74%): Flammable solid [Danger Flammable solids];
H251 (60.26%): Self-heating;
may catch fire [Danger Self-heating substances and mixtures];
H302 (93.59%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

1907-33-1

General Manufacturing Information

2-Propanol, 2-methyl-, lithium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types